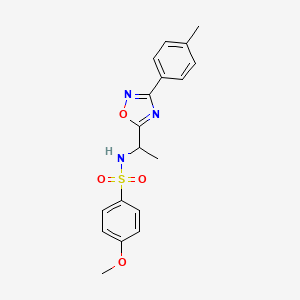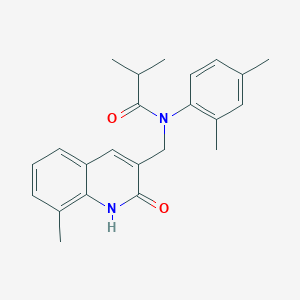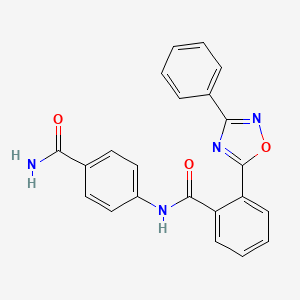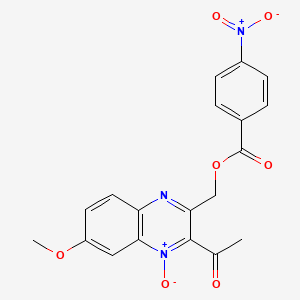
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including kinases and proteases, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo and reduce the production of pro-inflammatory cytokines. Moreover, it has been suggested that the compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is its potential applications in various fields, including medicinal chemistry and imaging. Moreover, it has low toxicity and is relatively easy to synthesize. However, one of the limitations of this compound is its limited solubility in water, which may hinder its applications in certain experiments.
Future Directions
There are several future directions for the research and development of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide. One of the primary directions is the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Moreover, the compound's potential applications in imaging and sensing may lead to the development of new diagnostic tools for various diseases. Additionally, further research is needed to understand the compound's mechanism of action and its potential applications in other fields.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential applications in various fields, including medicinal chemistry, imaging, and sensing. The compound's mechanism of action and its biochemical and physiological effects have been studied extensively, and it has shown promising results in various experiments. However, further research is needed to fully understand the compound's potential applications and limitations.
Synthesis Methods
The synthesis method for 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide involves the reaction of 2-bromo-N-(2-methoxyphenyl)benzamide with 2-hydroxy-7-methylquinoline in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product.
Scientific Research Applications
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used to develop new drugs for the treatment of various diseases. It has also been used in the development of fluorescent probes for imaging and sensing applications.
properties
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O3/c1-16-11-12-17-14-18(24(29)27-21(17)13-16)15-28(22-9-5-6-10-23(22)31-2)25(30)19-7-3-4-8-20(19)26/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQNVSSTUOXTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702416.png)

![N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7702438.png)


